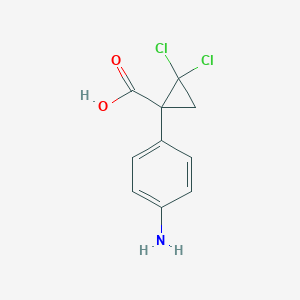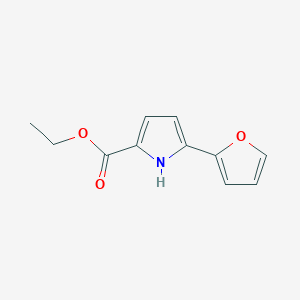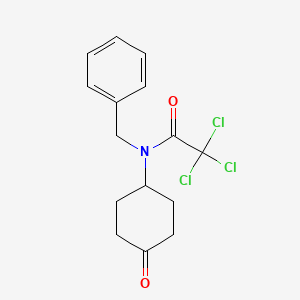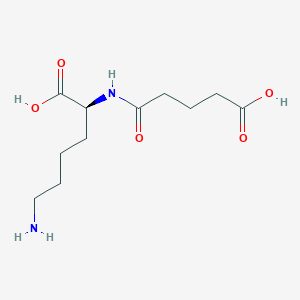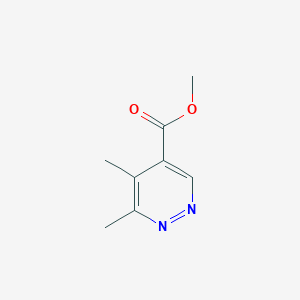
methyl 5,6-dimethylpyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,6-dimethylpyridazine-4-carboxylate (MPC) is a derivative of pyridazine, a heterocyclic aromatic compound. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. This compound is synthesized using a variety of methods, and its mechanism of action is well-understood. MPC has been studied extensively in the laboratory and has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 5,6-dimethylpyridazine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic studies, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. This compound has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.
Mécanisme D'action
Methyl 5,6-dimethylpyridazine-4-carboxylate acts as a reversible inhibitor of the enzyme, acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter, acetylcholine. This compound binds to the active site of AChE and inhibits its activity, which results in increased levels of acetylcholine in the brain. This increased level of acetylcholine has been found to have numerous beneficial effects, such as improved memory and learning, increased alertness, and improved mood.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and antifungal effects. It has also been found to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, this compound has been found to have beneficial effects on the cardiovascular system, as it has been found to reduce blood pressure and improve heart rate variability.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in the laboratory and is relatively stable. However, there are some limitations to using this compound, such as its low solubility in water and its tendency to form complexes with other compounds.
Orientations Futures
Methyl 5,6-dimethylpyridazine-4-carboxylate has many potential future directions for research. One potential direction is to further study its effects on the cardiovascular system, as it has been found to have beneficial effects on heart rate variability and blood pressure. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore its potential applications in the treatment of cancer, as it has been found to have anti-tumor effects. Finally, further research could be done to explore its potential applications in the treatment of infectious diseases, as it has been found to have antifungal and antibacterial effects.
Méthodes De Synthèse
Methyl 5,6-dimethylpyridazine-4-carboxylate is synthesized from pyridine, which is a heterocyclic aromatic compound. The synthesis of this compound involves the reaction of pyridine with dimethylformamide, followed by the addition of acetic anhydride. The reaction is carried out at a temperature of 80-100°C for two hours. The reaction product is then purified by column chromatography and recrystallized from ethanol. The yield of the reaction is typically around 75%.
Propriétés
IUPAC Name |
methyl 5,6-dimethylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)10-9-4-7(5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYWTOQNXDNIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


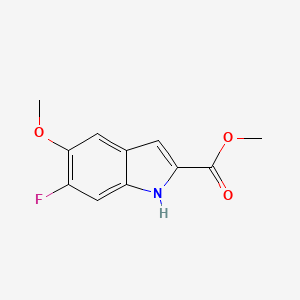
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
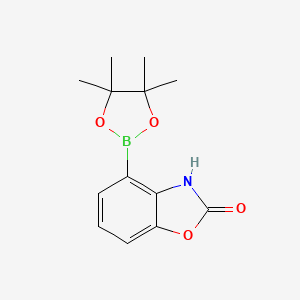
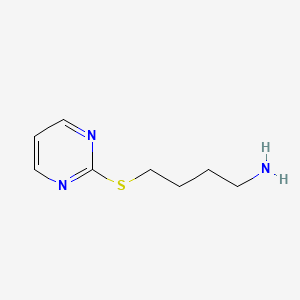
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

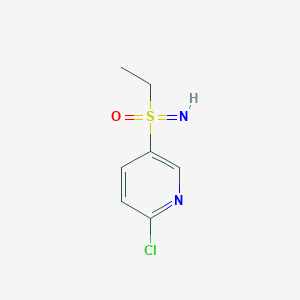
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
